1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene
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Overview
Description
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene is an organic compound with a complex structure, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 1-(3-bromopropyl)benzene with fluorinating agents and trifluoromethoxy sources under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes, utilizing advanced catalytic systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of substituted benzene derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups attached to the benzene ring.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield hydroxyl-substituted benzene derivatives .
Scientific Research Applications
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways. The bromine, fluorine, and trifluoromethoxy groups can influence the compound’s reactivity and binding affinity to various biological targets.
Comparison with Similar Compounds
Similar Compounds
1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but differs in the position and type of substituents.
1-Bromo-2-(trifluoromethoxy)benzene: Similar in structure but lacks the propyl group, affecting its reactivity and applications.
Uniqueness
1-(3-Bromopropyl)-2-fluoro-5-(trifluoromethoxy)benzene is unique due to the combination of bromine, fluorine, and trifluoromethoxy groups, which impart distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H9BrF4O |
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Molecular Weight |
301.07 g/mol |
IUPAC Name |
2-(3-bromopropyl)-1-fluoro-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrF4O/c11-5-1-2-7-6-8(3-4-9(7)12)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChI Key |
WZFRSRJTIKQCTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)CCCBr)F |
Origin of Product |
United States |
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